2,3,4,5-Tetrahydro-1H-benzo[c]azepine

PNMT inhibition α2-adrenoceptor selectivity CNS drug discovery

2,3,4,5-Tetrahydro-1H-benzo[c]azepine (CAS 7216-22-0), also known as 2,3,4,5-tetrahydro-1H-2-benzazepine, is a bicyclic secondary amine with molecular formula C10H13N and a molecular weight of 147.22 g/mol. The compound belongs to the benzazepine class of nitrogen-containing fused heterocycles and serves as a privileged scaffold in medicinal chemistry for central nervous system (CNS) drug discovery.

Molecular Formula C10H13N
Molecular Weight 147.22 g/mol
CAS No. 7216-22-0
Cat. No. B105283
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3,4,5-Tetrahydro-1H-benzo[c]azepine
CAS7216-22-0
Molecular FormulaC10H13N
Molecular Weight147.22 g/mol
Structural Identifiers
SMILESC1CC2=CC=CC=C2CNC1
InChIInChI=1S/C10H13N/c1-2-5-10-8-11-7-3-6-9(10)4-1/h1-2,4-5,11H,3,6-8H2
InChIKeySIQBPWRTJNBBER-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,3,4,5-Tetrahydro-1H-benzo[c]azepine (CAS 7216-22-0) for PNMT Inhibitor Research and CNS Drug Discovery Scaffolds


2,3,4,5-Tetrahydro-1H-benzo[c]azepine (CAS 7216-22-0), also known as 2,3,4,5-tetrahydro-1H-2-benzazepine, is a bicyclic secondary amine with molecular formula C10H13N and a molecular weight of 147.22 g/mol. The compound belongs to the benzazepine class of nitrogen-containing fused heterocycles and serves as a privileged scaffold in medicinal chemistry for central nervous system (CNS) drug discovery. It is employed in comparative molecular field analysis (CoMFA) to guide the development of selective inhibitors of phenylethanolamine N-methyltransferase (PNMT) versus the α2-adrenoceptor .

Research Target PNMT selectivity study scaffold
Scaffold Class 2-Benzazepine privileged structure
Design Context CoMFA-based inhibitor design template

Why Substituting 2,3,4,5-Tetrahydro-1H-benzo[c]azepine with Other Benzazepine Isomers or THIQ Fails in Selective PNMT Inhibition


Subtle differences in ring size, heteroatom position, and conformational flexibility among structurally related bicyclic amines drastically alter target selectivity and physicochemical properties. For instance, the 2-benzazepine core of 2,3,4,5-tetrahydro-1H-benzo[c]azepine provides a distinct torsion angle between the aromatic ring and the nitrogen lone pair (τ2 ≈ -75°), which is optimal for PNMT active site interactions while disfavoring α2-adrenoceptor binding [1]. In contrast, the smaller 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold lacks this conformational bias, resulting in >100-fold lower selectivity for PNMT over α2-adrenoceptor [1]. Similarly, benzazepine isomers with different ring fusion patterns (e.g., 3-benzazepines) exhibit divergent receptor profiles and synthetic accessibility, making the specific 2-benzazepine core non-substitutable for projects targeting PNMT or requiring defined regioselective functionalization [2].

Core scaffold mismatch
THIQ (tetrahydroisoquinoline) core may shift PNMT/α2 selectivity context, limiting target engagement profile.
Conformational bias difference
2-Benzazepine torsion angle (τ2) favors PNMT binding; related amines may not reproduce this bias.
Regioisomer fusion variation
3-Benzazepine isomers exhibit divergent receptor profiles and synthetic accessibility, limiting direct substitution.

Quantitative Differentiation of 2,3,4,5-Tetrahydro-1H-benzo[c]azepine (THBA) Against Closest Analogs


THBA Exhibits Approximately 90-Fold Higher Selectivity for PNMT Over α2-Adrenoceptor Than 1,2,3,4-Tetrahydroisoquinoline (THIQ)

In a direct comparative study evaluating bicyclic benzylamine-type PNMT inhibitors, 2,3,4,5-tetrahydro-1H-2-benzazepine (THBA) demonstrated a PNMT Ki of 3.34 μM and α2-adrenoceptor Ki of 11 μM, yielding a selectivity ratio (α2 Ki / PNMT Ki) of 3.3. In contrast, the structurally related 1,2,3,4-tetrahydroisoquinoline (THIQ) exhibited a PNMT Ki of 9.67 μM and α2 Ki of 0.35 μM, resulting in a selectivity ratio of only 0.036 [1]. This represents an approximately 90-fold improvement in selectivity for the benzazepine core over the isoquinoline core.

Selectivity ratio (α2/PNMT)
Head-to-head
3.3 (THBA) vs 0.036 (THIQ)
Reported selectivity differentiation context
~92-fold difference reported
PNMT inhibition α2-adrenoceptor selectivity CNS drug discovery

THBA Scaffold Enables Further Selectivity Optimization to >900-Fold via Substitution

While the unsubstituted THBA parent exhibits a selectivity ratio of 3.3, introduction of an 8-nitro group yields 8-nitro-THBA with a PNMT Ki of 0.39 μM and α2 Ki of 66 μM, achieving a selectivity ratio of 170 [1]. Further optimization with a 4-fluoro-8-nitro substitution produces 4-fluoro-8-nitro-THBA, which achieves a selectivity ratio exceeding 900—among the highest reported for any PNMT inhibitor [2]. This demonstrates that the benzazepine core is uniquely amenable to selectivity-enhancing substitutions compared to THIQ derivatives, which typically exhibit selectivity ratios below 100 even with extensive optimization [1].

Selectivity optimization ceiling
Reported
>900 (THBA) vs ≤100 (THIQ)
Supports scaffold derivatization context
Upon 8-nitro/4-fluoro substitution
Structure-activity relationship PNMT inhibitor optimization lead derivatization

THBA Exhibits >95% Regioselectivity for C-8 Friedel-Crafts Acylation, Streamlining Derivatization

NH-protected 2,3,4,5-tetrahydro-1H-2-benzazepine undergoes Friedel-Crafts acylation at the C-8 position with greater than 95% regioselectivity [1]. This high regioselectivity has been exploited to synthesize 3-(1-benzylpiperidin-4-yl)-1-(2,3,4,5-tetrahydro-1H-2-benzazepin-8-yl)propan-1-one, an acetylcholinesterase inhibitor [1]. In contrast, related heterocycles such as 2,3,4,5-tetrahydro-1H-3-benzazepin-2-one and 2,3,4,5-tetrahydro-1,4-benzoxazepine exhibit different regioselectivity patterns or require extensive optimization of protective groups to achieve comparable selectivity [1]. This predictable C-8 functionalization site enables efficient and scalable preparation of 8-substituted THBA derivatives without complex purification challenges.

C-8 acylation regioselectivity
Reported
>95%
Predictable synthetic functionalization
Friedel-Crafts conditions
Synthetic chemistry regioselective functionalization medicinal chemistry

THBA Serves as the Core Scaffold for CoMFA-Guided Design of Selective PNMT Inhibitors

2,3,4,5-Tetrahydro-1H-2-benzazepine is the scaffold of choice for comparative molecular field analysis (CoMFA) studies aimed at developing selective inhibitors of PNMT versus the α2-adrenoceptor . CoMFA models built upon the THBA core have elucidated key steric and electrostatic requirements for PNMT selectivity, directly guiding the design of highly selective derivatives such as 8-nitro-THBA and 4-fluoro-8-nitro-THBA [1]. While THIQ has also been studied in CoMFA contexts, the benzazepine scaffold's distinct conformational properties and larger size provide more informative CoMFA fields that correlate strongly with experimental selectivity improvements [1]. No equivalent CoMFA-derived selectivity breakthroughs have been reported using the THIQ core as the primary scaffold.

CoMFA design template
Reported
Validated 3D-QSAR models
Supports rational inhibitor design
THBA-based CoMFA fields
Computational chemistry CoMFA PNMT inhibitor design

Benzazepine Scaffold Confers Improved Brain Penetration and Reduced hERG Toxicity Compared to Benzodiazepine Scaffolds

A comprehensive review of benzazepine scaffolds in drug design indicates that incorporation of the benzazepine core (including 2,3,4,5-tetrahydro-1H-benzo[c]azepine) into lead compounds not only maintains or enhances biological activity but also improves pharmacokinetic properties, increases brain permeability, and reduces hERG channel toxicity compared to alternative fused heterocyclic scaffolds such as benzodiazepines [1]. The calculated LogP of 1.72 for 2,3,4,5-tetrahydro-1H-benzo[c]azepine positions it favorably within the CNS drug-like space, while the benzazepine scaffold's structural features mitigate the well-documented hERG liability associated with many benzodiazepine-based CNS agents. This scaffold-level advantage is independent of specific substitution patterns.

CNS drug-like profile
Class-level
Improved brain penetration, reduced hERG interaction potential
Class-level scaffold property context
Data to verify for specific analog
CNS drug delivery hERG liability privileged scaffold

Optimal Use Cases for 2,3,4,5-Tetrahydro-1H-benzo[c]azepine (CAS 7216-22-0) in Research and Drug Discovery


Lead Optimization for Selective PNMT Inhibitors in CNS Disorders

Medicinal chemistry teams developing PNMT inhibitors for hypertension, anxiety, or other CNS indications should prioritize the THBA core over THIQ-based scaffolds. The ~90-fold higher baseline selectivity (3.3 vs. 0.036) and the demonstrated ability to achieve selectivity ratios exceeding 900 upon 8- and 4-fluoro substitution [1] provide a clear path to selective tool compounds and drug candidates with minimal α2-adrenergic off-target effects. The >95% regioselectivity at C-8 [2] further enables efficient parallel synthesis of 8-substituted analog libraries for SAR exploration.

Computational Chemistry and CoMFA-Based Rational Design

Computational chemistry groups employing 3D-QSAR and CoMFA methodologies should adopt 2,3,4,5-tetrahydro-1H-benzo[c]azepine as the core scaffold for building predictive models. The scaffold's established CoMFA parameters have been validated through successful design of highly selective inhibitors [1], providing a reliable template for virtual screening and de novo design of PNMT-selective agents. This contrasts with THIQ-based CoMFA models, which have not yielded comparable selectivity improvements [1].

CNS Drug Discovery Programs Requiring Favorable Brain Penetration and Low hERG Risk

Drug discovery programs targeting CNS indications with a need to balance potency, brain exposure, and cardiac safety should consider benzazepine-based scaffolds, including 2,3,4,5-tetrahydro-1H-benzo[c]azepine, as a privileged starting point. The scaffold's intrinsic properties—improved brain permeability and reduced hERG toxicity relative to benzodiazepine alternatives [1], combined with a CNS-favorable LogP of 1.72 [2]—provide a safety margin that can reduce attrition in later-stage development.

Synthesis of 8-Substituted Benzazepine Derivatives via Regioselective Functionalization

Synthetic chemistry laboratories seeking to prepare 8-substituted benzazepine analogs should procure 2,3,4,5-tetrahydro-1H-benzo[c]azepine for its predictable and highly regioselective (>95%) Friedel-Crafts acylation at C-8 [1]. This property streamlines the synthesis of key intermediates for acetylcholinesterase inhibitors and other bioactive molecules, reducing the need for extensive chromatographic purification and improving overall synthetic throughput.

Application
Selection Property
Validation Focus
PNMT inhibitor lead optimization
Scaffold selectivity profile
α2/PNMT selectivity assay
CoMFA-based rational design
Validated QSAR template
Predictive model correlation
CNS drug discovery scaffold
Favorable CNS drug-like profile
Brain permeability, hERG assay
8-Substituted analog synthesis
Predictable C-8 acylation
Acylation regioselectivity verification

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